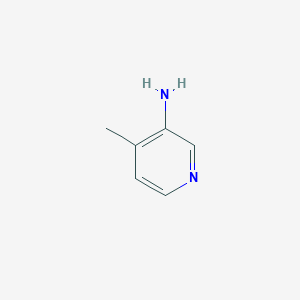

3-Amino-4-methylpyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187867 | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-27-1 | |

| Record name | 3-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINAMINE, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-4-methylpyridine (CAS No. 3430-27-1): A Technical Guide

Abstract: This document provides a comprehensive technical overview of 3-Amino-4-methylpyridine, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent chemical transformations. The guide highlights its primary application as a key precursor in the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1. Safety, handling, and toxicological information are also summarized. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, also known as 3-Amino-4-picoline, is a pyridine (B92270) derivative that typically presents as a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with an amino group at position 3 and a methyl group at position 4.[2] This configuration makes it a valuable building block in the synthesis of more complex molecules.[1][2] The compound is hygroscopic and should be stored accordingly.[3][4]

Quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3430-27-1 | [5] |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [5] |

| Appearance | White to brown powder or crystalline solid | [4][5][6] |

| Melting Point | 102 - 107 °C | [4][5] |

| Boiling Point | 254 - 261.3 °C (Estimated) | [4][5] |

| Density | 1.068 g/cm³ | [5] |

| Vapor Pressure | 0.144 mmHg at 25 °C (Estimated) | [5] |

| Flash Point | 135.8 ± 9.0 °C (Estimated) | [5] |

| Solubility | Soluble in water, methanol, acetone (B3395972), MDC, ethyl acetate (B1210297), and chloroform.[3][5] Note: One source reports insolubility in water.[1] | |

| Partition Coefficient (log Kow) | 0.43 (Estimated) | [5] |

| pKa | 6.83 ± 0.18 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While full spectra are best consulted directly from spectral databases, the availability of key analyses is outlined below.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Data available in spectral databases | [8] |

| IR | Spectrum available | [7] |

| Mass Spectrometry (MS) | Spectrum available | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of this compound are critical for its practical application.

Synthesis of this compound

Several synthetic routes have been established, offering different advantages in terms of yield, reaction conditions, and scalability.

This method involves the reaction of 4-methylpyridine-3-boronic acid with an ammonia (B1221849) source in the presence of a metal oxide catalyst.[9][10] It is noted for its simple process, mild reaction conditions, and high product yield.[9]

-

Protocol Example:

-

In a flask equipped with a mechanical stirrer, add 27.4g (0.2 mol) of 4-picoline-3-boronic acid and 50 ml of methanol.[9]

-

Add 128g (1 mol) of aqueous ammonia (28% mass concentration) and 2.9g (0.02 mol) of copper(I) oxide.[9]

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[9]

-

After completion, perform suction filtration to remove the catalyst.[9]

-

Concentrate the filtrate under reduced pressure.[9]

-

Recrystallize the resulting solid from ethyl acetate to yield this compound.[9] The reported yield for this specific protocol is 95%.[9]

-

This approach utilizes a 3-halo-4-methylpyridine (e.g., 3-bromo-4-picoline) as the starting material, which undergoes amination.

-

Protocol Example:

-

Charge a high-pressure autoclave with 300 ml of methanol, 150g of 3-bromo-4-picoline, and 5g of copper sulfate (B86663).[11]

-

Feed ammonia gas into the sealed autoclave until the pressure reaches 5 atm.[11]

-

Heat the reaction mixture to 160°C and maintain for 8 hours.[11]

-

After cooling, filter the mixture via suction.[11]

-

Concentrate the filtrate under reduced pressure.[11]

-

Recrystallize the obtained solid from ethyl acetate to yield the final product.[11] A yield of 95% has been reported.[11]

-

Key Chemical Transformations

This compound serves as a versatile intermediate for further functionalization.

This transformation is a critical step in the synthesis of Nevirapine.[3][12]

-

Protocol Example:

-

Stir a mixture of this compound (0.62 g), 12N hydrochloric acid (3.8 mL), and 30% hydrogen peroxide (0.75 mL) at a temperature between 0°C and room temperature for 1 hour.[1]

-

After the reaction, neutralize the mixture with potassium carbonate (K₂CO₃).[1]

-

Extract the product with ethyl acetate.[1]

-

Dry the combined organic layers over magnesium sulfate (MgSO₄) and concentrate under vacuum to obtain 2-chloro-4-methylpyridin-3-amine.[1]

-

The amino group can be converted into a diazonium salt, which can then be substituted, for instance, by an iodo group.

-

Protocol Example:

-

Prepare a solution of this compound (1.62 g, 15.0 mmol) and p-toluenesulfonic acid monohydrate (8.60 mg, 45.0 mmol) in acetonitrile (B52724) (60.0 mL).[1]

-

Separately, prepare a solution of sodium nitrite (B80452) (2.07 g, 30.0 mmol) and potassium iodide (4.98 g, 30.0 mmol) in water (12.0 mL).[1]

-

Slowly add the aqueous solution dropwise to the acetonitrile solution at room temperature.[1]

-

Upon reaction completion, purify the residue by silica (B1680970) gel column chromatography to obtain 3-iodo-4-methylpyridine.[1]

-

Applications in Research and Drug Development

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of the anti-AIDS drug Nevirapine.[9][13] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[12][14] The synthesis of Nevirapine involves the chlorination of this compound to 2-chloro-3-amino-4-methylpyridine (B1178857) (CAPIC), which is a crucial precursor.[3][12]

Beyond this specific application, it is also used more broadly in the synthesis of other bioactive molecules, pesticides, and as a building block for derivatizing nitrogen-containing ligands for use in organic catalysis.[1][2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

-

Hazards: The compound is toxic if swallowed or in contact with skin.[4][5][6] It causes skin irritation and serious eye damage.[5][15][16] It may also cause respiratory irritation.[5][15][16]

-

Precautions:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[5][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands and any exposed skin thoroughly after handling.[15][16] Do not eat, drink, or smoke when using this product.[5][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles).[5][15][17] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded.[15]

-

Storage: Store in a dry, cool, and well-ventilated place.[15][17] Keep the container tightly closed and store under an inert atmosphere to protect from moisture, as the material is hygroscopic.[4][15]

-

-

First Aid:

-

Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or physician immediately.[15][16]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[15][16]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15][16]

-

Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[15][16]

-

Conclusion

This compound (CAS: 3430-27-1) is a chemical compound of significant industrial and pharmaceutical importance. Its well-defined physicochemical properties and versatile reactivity make it an essential building block, most notably in the multi-step synthesis of the anti-retroviral drug Nevirapine. The availability of reliable, high-yield synthetic protocols underscores its value. Proper adherence to safety and handling guidelines is mandatory when working with this compound due to its toxicity and irritant properties. This guide provides a foundational resource for professionals utilizing this compound in their research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 3430-27-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 3430-27-1 [chemicalbook.com]

- 4. This compound | 3430-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. This compound | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(3430-27-1) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104356057A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 12. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 13. 3-Amino-4-methyl pyridine [jubilantingrevia.com]

- 14. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

Technical Guide: An Overview of 3-Amino-4-methylpyridine

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical and physical properties of 3-Amino-4-methylpyridine, a significant intermediate in the pharmaceutical industry.

Core Chemical Properties

This compound, also known as 3-Amino-4-picoline, is a heterocyclic organic compound.[1][2] It serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [2][4][5][6][7][8][9] |

| Molecular Weight | 108.14 g/mol | [2][6][8][10][11] |

| CAS Number | 3430-27-1 | [4][10] |

| Appearance | White to brown crystalline powder | [1][3][11] |

| Melting Point | 102-107 °C | [7][11] |

| IUPAC Name | 4-methylpyridin-3-amine | [2] |

| Synonyms | 3-Amino-4-picoline | [1][2] |

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, notably in the production of antiretroviral drugs.[3] One of its most critical applications is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-amino-4-methylpyridine (B1178857)

While specific laboratory protocols can vary, a general methodology for the chlorination of this compound to produce the key Nevirapine intermediate, 2-chloro-3-amino-4-methylpyridine, is described. This process is a foundational step in the multi-stage synthesis of Nevirapine.[3]

Objective: To synthesize 2-chloro-3-amino-4-methylpyridine via the chlorination of this compound.

Methodology:

-

Reaction Setup: this compound is dissolved in a suitable inert solvent.

-

Chlorination: A chlorinating agent is introduced to the solution. The reaction proceeds to selectively add a chlorine atom to the pyridine (B92270) ring.

-

Work-up: Following the reaction, the mixture is processed to isolate and purify the desired product, 2-chloro-3-amino-4-methylpyridine.

-

Analysis: The final product is analyzed to confirm its structure and purity, typically using techniques such as NMR spectroscopy and mass spectrometry.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of this compound as a precursor in a critical pharmaceutical manufacturing process.

Caption: Synthetic pathway from this compound to Nevirapine.

References

- 1. This compound | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 3-Amino-4-picoline | C6H8N2 | CID 137935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3430-27-1 [chemicalbook.com]

- 4. 3-Amino-4-methyl pyridine [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 7. 3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. mybiosource.com [mybiosource.com]

- 10. chakrachem.com [chakrachem.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Physicochemical Properties of 3-Amino-4-methylpyridine

Audience: Researchers, Scientists, and Drug Development Professionals Topic: 3-Amino-4-methylpyridine Melting Point and Boiling Point

This document provides a comprehensive technical overview of the melting and boiling points of this compound (CAS: 3430-27-1), a key intermediate in the synthesis of pharmaceuticals such as the anti-AIDS drug Nevirapine.[1][2] It includes collated physical property data, detailed experimental protocols for property determination, and logical diagrams illustrating workflows and synthesis pathways.

Quantitative Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and quality control in synthetic processes. The data compiled from various sources are presented below.

| Property | Value | Pressure / Conditions | Source |

| Melting Point | 102-107 °C | N/A | |

| 102-106 °C | N/A | [3] | |

| 103.0-107.0 °C | N/A | ||

| 102.0-108.0 °C | Clear melt | [4] | |

| 104-105 °C | N/A | [5] | |

| Boiling Point | 261.3 °C | 760 Torr (Estimated) | [3] |

| 254 °C | N/A | [5] |

Table 1: Summary of Melting and Boiling Points for this compound.

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a chemical compound.[6] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress the melting point and broaden the range.[6]

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[6]

-

Glass capillary tubes (one end sealed).

-

Mortar and pestle (optional, for sample grinding).

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[8] Introduce a small amount of the sample into the open end of a capillary tube.

-

Loading the Capillary: Tap the sealed end of the tube gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the bottom.[6][8] The packed sample height should be 2-3 mm for an accurate reading.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6][8]

-

Approximate Determination: Heat the block rapidly to obtain a rough estimate of the melting point. This allows for a more precise measurement in the subsequent step.

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the estimated melting point.[8] Prepare a new sample and heat it slowly, ensuring the temperature increases at a rate of no more than 1-2°C per minute as it approaches the expected melting range.[8]

-

Data Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid using a small sample volume.[9]

Apparatus:

-

Thiele tube.

-

Thermometer.

-

Small test tube (e.g., Durham tube).

-

Capillary tube (one end sealed).

-

Rubber band or thread.

-

Heating source (e.g., Bunsen burner).

-

Mineral oil or other suitable heating bath liquid.[10]

Procedure:

-

Sample Preparation: Fill the small test tube to about half its volume with liquid this compound (requires melting the solid first).[9]

-

Capillary Insertion: Place the capillary tube into the test tube with its sealed end pointing upwards.[9]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[9]

-

Apparatus Setup: Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil bath. The oil level should be above the side arm junction to allow for proper convection.[9]

-

Heating: Gently heat the side arm of the Thiele tube with a burner.[9][11] This will cause the oil to circulate and ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[11]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool.[9] Observe the sample closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11] This indicates that the vapor pressure of the sample equals the atmospheric pressure.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and synthetic processes related to this compound.

References

- 1. CN104356057A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. 3-Amino-4-methyl pyridine [jubilantingrevia.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. L19730.14 [thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

Spectroscopic Analysis of 3-Amino-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) data for 3-Amino-4-methylpyridine (CAS No: 3430-27-1).[1] This document details the expected spectral characteristics, experimental protocols for data acquisition, and a plausible mass spectral fragmentation pathway, serving as a critical resource for the identification and characterization of this compound in research and development settings.

FT-IR Spectroscopy Data (Predicted)

Due to the absence of a publicly available experimental FT-IR spectrum for this compound, the following table presents predicted absorption peaks based on the known functional groups of the molecule and comparison with isomeric and related aminopyridine compounds. The FT-IR spectrum is a valuable tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3450 - 3300 | Medium-Strong | N-H (Amine) | Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |

| 2980 - 2850 | Medium | C-H (Methyl) | Asymmetric & Symmetric Stretching |

| 1640 - 1600 | Strong | N-H (Amine) | Scissoring (Bending) |

| 1600 - 1450 | Medium-Strong | C=C & C=N (Pyridine Ring) | Ring Stretching |

| 1470 - 1430 | Medium | C-H (Methyl) | Asymmetric Bending |

| 1380 - 1360 | Medium | C-H (Methyl) | Symmetric Bending |

| 1300 - 1000 | Medium | C-N | Stretching |

| 900 - 675 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Mass Spectrometry Data

The mass spectrum of this compound was obtained via electron ionization (EI). The molecular formula of the compound is C₆H₈N₂ with a molecular weight of 108.14 g/mol . The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which is crucial for structural elucidation.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 80 | [M-H]⁺ |

| 93 | 30 | [M-NH]⁺ or [M-CH₃]⁺ |

| 81 | 45 | [M-HCN]⁺ |

| 80 | 60 | [M-H-HCN]⁺ |

| 54 | 25 | [C₄H₄N]⁺ |

| 53 | 35 | [C₄H₃N]⁺ |

Data is sourced from the mass spectrum available for this compound.[2]

Experimental Protocols

FT-IR Spectroscopy: KBr Pellet Method

This protocol outlines the steps for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

-

Sample and KBr Preparation:

-

Grinding and Mixing:

-

Grind the this compound sample to a fine powder using an agate mortar and pestle.

-

Add the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogenous mixture.[5]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons.[3][5] It is recommended to use a vacuum to remove trapped air, which can cause cloudy pellets.[3]

-

Hold the pressure for a few minutes to allow the KBr to form a transparent or translucent pellet.[5]

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.[4]

-

Acquire the sample spectrum.

-

Mass Spectrometry: Electron Ionization (EI)

This protocol describes the general procedure for obtaining a mass spectrum using an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction:

-

For a solid sample like this compound, it is typically dissolved in a suitable volatile solvent.

-

The sample is then introduced into the mass spectrometer, often via a gas chromatograph for separation and purification, or directly using a solid probe. For GC-MS, the sample is vaporized in the heated injection port.

-

-

Ionization:

-

Fragmentation:

-

Mass Analysis and Detection:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Visualizations

General Analytical Workflow

Caption: General workflow for FT-IR and Mass Spectrometry analysis.

Proposed Mass Spectral Fragmentation of this compound

Caption: Plausible fragmentation of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound(3430-27-1) MS spectrum [chemicalbook.com]

- 3. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. benchchem.com [benchchem.com]

Solubility Profile of 3-Amino-4-methylpyridine in Methanol and Ethyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-methylpyridine in two common organic solvents: methanol (B129727) and ethyl acetate (B1210297). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require an understanding of the solubility properties of this compound.

While qualitative data confirms the solubility of this compound in both methanol and ethyl acetate, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter at a specified temperature). Chemical suppliers uniformly list the compound as soluble in these solvents.[1][2][3] A safety data sheet for this compound also indicates its solubility in organic solvents like methanol without providing numerical values.[4] The process of recrystallization from ethyl acetate, as mentioned in patent literature, further corroborates its solubility in this solvent, though quantitative metrics are not provided.

The absence of specific quantitative data in the literature highlights a knowledge gap and underscores the importance of empirical determination for specific research applications. To address this, this guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in organic solvents.

Data Presentation

As no quantitative solubility data for this compound in methanol and ethyl acetate was found in the available literature, a comparative data table cannot be provided. Researchers are advised to determine these values experimentally based on the specific conditions of their work.

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent such as methanol or ethyl acetate. This method is a reliable and widely used technique for establishing solubility parameters.

Objective: To quantitatively determine the solubility of this compound in methanol and ethyl acetate at a specific temperature.

Materials:

-

This compound (solid)

-

Methanol (analytical grade)

-

Ethyl acetate (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks (various sizes)

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Vacuum oven or rotary evaporator

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (methanol or ethyl acetate). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Continuously agitate the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected sample through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved using a rotary evaporator or by placing the flask in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has been removed, continue to dry the flask containing the solid residue until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

-

Alternatively, solubility can be expressed in other units such as molarity (mol/L) or as a weight/weight percentage.

-

Visualization of Experimental Workflow

The logical progression of the experimental protocol for determining solubility can be visualized as follows:

References

A Technical Guide to the Chemical Stability and Reactivity of 3-Amino-4-methylpyridine

Introduction: 3-Amino-4-methylpyridine, also known as 3-amino-4-picoline, is a pivotal heterocyclic amine intermediate in the pharmaceutical and chemical industries.[1] Its structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl group, imparts a unique profile of stability and reactivity. This compound is most notably recognized as a key starting material in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[1][2][3][4] This technical guide provides an in-depth analysis of the chemical stability and reactivity of this compound, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [1][5][6] |

| Molecular Weight | 108.14 g/mol | [1][5][6] |

| Appearance | White to pale brown crystalline powder | [1][2][5][7][8] |

| Melting Point | 102 - 108 °C | [1][5][6][7][8] |

| Boiling Point | 254 - 261.3 °C (Estimated) | [1][5] |

| Flash Point | ~135.8 °C (Estimated) | [5] |

| pKa (Predicted) | 6.83 ± 0.18 | [1] |

| pH | 6 - 7 (16 g/L aqueous solution at 20 °C) | [5] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297), and methanol; Insoluble in water. | [1][2] |

| Log Kow | 0.43 | [5] |

Section 2: Chemical Stability Profile

Understanding the stability of this compound is essential for ensuring its integrity during storage and handling.

Thermal Stability: The compound is thermally stable under standard conditions.[5] Differential Scanning Calorimetry (DSC) analysis shows an endothermic event with an onset at approximately 84°C, likely corresponding to its melting point. No significant exothermic decomposition is observed until temperatures reach 400°C, indicating high thermal robustness.[5]

Sensitivity to Environmental Factors:

-

Moisture: this compound is described as hygroscopic and should be protected from moisture.[1][2] Contact with water should be minimized.[2]

-

Air and Light: While generally stable, it is best practice to store the compound in a dark place under an inert atmosphere to prevent potential degradation over long periods.[1]

-

Storage Conditions: For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[2][5][9] It is also recommended to store it away from acidic and other incompatible substances.[2][9]

Environmental Persistence: this compound is estimated to be persistent in the environment, with a calculated half-life in soil of 75 days. It is not considered to be readily biodegradable.[5] Its low octanol-water partition coefficient (Log Kow = 0.43) suggests a low potential for bioaccumulation.[5]

Section 3: Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing pyridine ring nitrogen.

Acid-Base Reactivity: As a pyridine derivative, the lone pair of electrons on the ring nitrogen atom imparts basic properties. The exocyclic amino group also contributes to the overall basicity. The compound reacts with acids to form salts. The pH of an aqueous solution is near neutral (6-7), confirming its character as a weak base.[5]

Reactivity of the Amino Group: The amino group is the primary site for many key transformations.

-

Diazotization: The primary aromatic amine functionality can be readily converted into a diazonium salt using nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles, such as halides in Sandmeyer-type reactions.[2]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director for electrophilic aromatic substitution on the pyridine ring. This directs incoming electrophiles to the positions ortho and para to the amino group.

Reactivity of the Pyridine Ring:

-

Chlorination: A critical reaction in the synthesis of Nevirapine is the regioselective chlorination of the pyridine ring at the 2-position (ortho to the amino group) to yield 3-amino-2-chloro-4-methylpyridine (B17603).[1][4] This transformation can be achieved using reagents such as hydrogen peroxide in concentrated hydrochloric acid.[2][10]

Incompatible Reagents: To prevent hazardous reactions, this compound should be kept away from:

-

Strong Oxidizing Agents: The amino and methyl groups are susceptible to oxidation, which can be vigorous.[5][9]

-

Strong Acids: While it reacts to form salts, strong acids can catalyze other reactions and should be handled with care.[9]

-

Heat and Ignition Sources: The compound is a combustible solid and dusts may form explosive mixtures with air.[5]

Below is a diagram illustrating the principal reactivity pathways.

Caption: Key reactivity pathways of this compound.

Section 4: Experimental Protocols

The following protocols are derived from published synthetic procedures and represent common transformations of this compound.

Protocol 1: Synthesis of 3-Iodo-4-methylpyridine via Diazotization

This protocol details the conversion of the amino group to an iodo group via a diazonium salt intermediate, based on a reported procedure.[2]

-

Reagents:

-

This compound (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (3.0 equiv)

-

Sodium nitrite (NaNO₂, 2.0 equiv)

-

Potassium iodide (KI, 2.0 equiv)

-

Acetonitrile (B52724) (MeCN)

-

Water (H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equiv) and p-toluenesulfonic acid monohydrate (3.0 equiv) in acetonitrile.

-

In a separate flask, prepare a solution of sodium nitrite (2.0 equiv) and potassium iodide (2.0 equiv) in water.

-

Slowly add the aqueous NaNO₂/KI solution dropwise to the acetonitrile solution at room temperature.

-

Stir the resulting reaction mixture at room temperature for 1 hour. Monitor reaction progress by TLC.

-

Quench the reaction by adding saturated NaHCO₃ solution followed by saturated NaHSO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield 3-iodo-4-methylpyridine.

-

Caption: Experimental workflow for the synthesis of 3-iodo-4-methylpyridine.

Protocol 2: Synthesis of 3-Amino-2-chloro-4-methylpyridine

This protocol describes the regioselective chlorination of the pyridine ring, a key step for further pharmaceutical synthesis, based on a reported method.[2]

-

Reagents:

-

This compound (1.0 equiv)

-

12N Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium carbonate (K₂CO₃) for neutralization

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a suitable reaction vessel, create a mixture of this compound and 12N hydrochloric acid.

-

Stir the mixture while maintaining the temperature between 0 °C and room temperature.

-

Carefully add 30% hydrogen peroxide to the mixture and continue stirring for 1 hour.

-

After the reaction is complete (monitor by TLC), carefully neutralize the mixture with potassium carbonate until the pH is basic.

-

Extract the reaction mixture with ethyl acetate.

-

Separate the organic layer, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under vacuum to obtain 3-amino-2-chloro-4-methylpyridine as a solid.

-

Caption: Experimental workflow for the synthesis of 3-amino-2-chloro-4-methylpyridine.

References

- 1. This compound | 3430-27-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

The Coordination Chemistry of 3-Amino-4-Methylpyridine with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methylpyridine, a versatile heterocyclic ligand, presents a rich and underexplored landscape in coordination chemistry. Its unique electronic and steric properties, arising from the interplay of the pyridine (B92270) ring nitrogen, the amino group, and the methyl substituent, make it a compelling candidate for the synthesis of novel metal complexes with potential applications in catalysis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the coordination chemistry of this compound and its isomers with various metal ions. Due to the limited availability of data specifically for this compound, this guide draws upon established findings for closely related aminopyridine ligands to infer and illustrate the fundamental principles of its coordination behavior. The guide details synthetic methodologies, summarizes key quantitative data, and visualizes logical workflows and coordination modes.

Introduction to this compound as a Ligand

This compound (3,4-AMP) is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both a pyridine ring nitrogen and an exocyclic amino group provides two potential coordination sites, allowing it to act as a monodentate or a bridging ligand. The methyl group at the 4-position introduces steric hindrance and alters the electronic properties of the pyridine ring, influencing the stability and geometry of the resulting metal complexes.

The coordination of this compound to a metal ion is expected to occur primarily through the more Lewis basic pyridine nitrogen atom. However, the amino group can participate in hydrogen bonding, which can stabilize the crystal lattice of the complex. In some cases, the amino group can also coordinate directly to the metal center, leading to chelation or bridging, particularly in polynuclear complexes.

General Synthetic Methodologies

The synthesis of metal complexes with aminopyridine ligands is typically achieved through straightforward one-step reactions. The general procedure involves the reaction of a metal salt with the ligand in a suitable solvent.

Experimental Protocol: General Synthesis of a Metal(II) Complex with an Aminopyridine Ligand

Materials:

-

Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(CH₃COO)₂, ZnCl₂)

-

Aminopyridine ligand (e.g., this compound)

-

Solvent (e.g., methanol, ethanol, water)

Procedure:

-

A solution of the metal(II) salt (1.0 mmol) in the chosen solvent (e.g., 10 mL of methanol) is prepared.

-

A solution of the aminopyridine ligand (with a desired molar ratio, e.g., 2.0 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (e.g., 20 mL of methanol) is prepared.

-

The ligand solution is added dropwise to the metal salt solution with continuous stirring at room temperature.

-

The resulting mixture is then refluxed for a period of 2-6 hours to ensure the completion of the reaction.[1]

-

After cooling the reaction mixture to room temperature, the solid complex, if formed, is collected by filtration.

-

The collected solid is washed with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to facilitate drying.

-

The complex is dried in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

The following diagram illustrates the general workflow for the synthesis of these metal complexes.

Structural and Spectroscopic Characterization

The synthesized complexes are typically characterized by a variety of analytical techniques to determine their structure, composition, and properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is indicated by a shift in the ν(C=N) and ν(C=C) stretching vibrations of the pyridine ring to higher frequencies. The N-H stretching vibrations of the amino group may also shift upon coordination or due to hydrogen bonding.

| Vibration Mode | Free Ligand (cm⁻¹) (Typical) | Coordinated Ligand (cm⁻¹) (Typical) | Reference |

| ν(N-H) of NH₂ | 3500 - 3200 | Shift upon coordination/H-bonding | [2] |

| ν(C=N) pyridine | ~1610 | Shift to higher frequency | [2] |

| ν(C=C) pyridine | ~1550 | Shift to higher frequency | [2] |

| ν(M-N) | - | 550 - 300 | [3] |

UV-Visible Spectroscopy

Electronic spectra provide information about the d-d electronic transitions in the metal ion and charge transfer bands, which are indicative of the coordination geometry around the metal center. For instance, octahedral Ni(II) complexes typically exhibit two main absorption bands.[4]

| Metal Ion | Geometry | Typical λmax (nm) and Transitions | Reference |

| Ni(II) | Octahedral | ~620 (³A₂g → ³T₁g(F)), ~375 (³A₂g → ³T₁g(P)) | [4] |

| Co(II) | Tetrahedral | Multiple bands for d-d transitions and charge transfer | [3] |

| Cu(II) | Distorted Octahedral | Broad d-d transition band | [1] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. For example, the crystal structure of a Co(II) complex with 2-amino-4-methylpyridine, [Co(L)₂Cl₂], revealed a mononuclear unit with the ligand coordinated to the cobalt ion through the pyridine nitrogen.[3]

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Co(2-amino-4-methylpyridine)₂Cl₂] | Orthorhombic | Pcan | Mononuclear, tetrahedral geometry | [3] |

| [Ag(2-amino-3-methylpyridine)₂]NO₃ | Orthorhombic | P2₁2₁2₁ | Polymeric structure, bridging NH₂ group | [2] |

The following diagram illustrates the common coordination modes of aminopyridine ligands.

Magnetic Susceptibility

Magnetic moment measurements help in determining the spin state and the number of unpaired electrons in the metal ion, which in turn provides insights into the geometry of the complex. For instance, high-spin Co(II) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M.[3]

| Metal Ion | Geometry | Expected Magnetic Moment (B.M.) | Reference |

| Co(II) | High-spin Tetrahedral | 4.58 - 5.29 | [3] |

| Ni(II) | Octahedral | ~3.0 | [4] |

| Cu(II) | - | ~1.73 | [1] |

Potential Applications

Metal complexes of aminopyridines have been explored for various applications, primarily driven by their biological activity.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of transition metal complexes of aminopyridines.[1][5] The chelation of the metal ion to the ligand often enhances the antimicrobial activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

The general workflow for evaluating the antimicrobial activity is depicted below.

Conclusion and Future Outlook

The coordination chemistry of this compound holds significant promise for the development of novel metal-based compounds. While the available literature primarily focuses on its isomers, the fundamental principles of synthesis, characterization, and potential applications are largely transferable. Future research should focus on the systematic investigation of this compound complexes with a wider range of transition and main group metals. Detailed structural and spectroscopic studies, coupled with theoretical calculations, will provide a deeper understanding of the structure-property relationships. Furthermore, exploring the catalytic and biological activities of these new complexes could lead to the discovery of new functional materials and therapeutic agents. The data and protocols presented in this guide, though based on analogous systems, provide a solid foundation for researchers to embark on the exploration of this fascinating area of coordination chemistry.

References

- 1. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]

- 2. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 [mdpi.com]

Pioneering New Synthetic Frontiers: A Technical Guide to Novel Reactions of 3-Amino-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylpyridine, a readily available pyridine (B92270) derivative, is a valuable building block in medicinal chemistry and materials science. While its role as a precursor in the synthesis of pharmaceuticals like the non-nucleoside reverse transcriptase inhibitor Nevirapine is well-established, recent research has begun to unlock a broader spectrum of its reactivity. This technical guide delves into the emerging novel reactions of this compound, providing a comprehensive overview of cutting-edge synthetic transformations. Particular focus is given to a recently developed electrophilic [4+1]-cyclization for the synthesis of 6-azaindoles, a privileged scaffold in drug discovery. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers to leverage these new methodologies in their own work.

Electrophilic [4+1]-Cyclization: A Novel Route to 6-Azaindoles

A significant recent advancement in the chemistry of this compound is its participation in a formal electrophilic [4+1]-cyclization to furnish 6-azaindole (B1212597) derivatives. This reaction is particularly noteworthy as it proceeds under metal-free conditions and avoids the use of strong bases, which significantly broadens its functional group tolerance.[1][2]

The reaction is proposed to proceed through the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt, which activates the C4-methyl group for subsequent cyclization.[1] This key mechanistic feature dictates the scope of the reaction, with steric hindrance around the pyridine nitrogen potentially impeding the initial acylation step.[1]

Below is a logical workflow for the synthesis of 6-azaindoles from 3-amino-4-methylpyridines.

Caption: General workflow for the synthesis of 6-azaindoles.

Quantitative Data for Electrophilic [4+1]-Cyclization

The following table summarizes the yields of various 6-azaindole derivatives synthesized from substituted 3-amino-4-methylpyridines using trifluoroacetic anhydride (TFAA).

| Entry | This compound Derivative | Product | Yield (%) |

| 1 | This compound | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole | 86 |

| 2 | 3-Amino-5-bromo-4-methylpyridine | 5-Bromo-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 75 |

| 3 | 3-Amino-5-chloro-4-methylpyridine | 5-Chloro-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 78 |

| 4 | Ethyl 5-amino-4-methylpicolinate | Ethyl 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole-5-carboxylate | 65 |

| 5 | 3-Amino-4,5-dimethylpyridine | 5-Methyl-2-trifluoromethyl-3-trifluoroacetyl-6-azaindole | 72 |

Experimental Protocol: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (4.0 eq)

-

Pyridine (anhydrous, as solvent)

Procedure:

-

To a solution of this compound in anhydrous pyridine, trifluoroacetic anhydride is added dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for the time indicated by TLC monitoring until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.

Vilsmeier-Haack Reaction: A Gateway to 3-Formyl-6-azaindoles

A variation of the electrophilic cyclization utilizes the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) to synthesize 3-formyl-6-azaindoles.[1] This one-pot reaction provides a straightforward method to introduce a versatile formyl group on the 6-azaindole core, opening avenues for further functionalization.

The proposed mechanism for this transformation is depicted below.

Caption: Proposed mechanism for the Vilsmeier-Haack reaction.

Quantitative Data for Vilsmeier-Haack Reaction

| Entry | This compound Derivative | Product | Yield (%) |

| 1 | This compound | 3-Formyl-6-azaindole | 62 |

| 2 | 3-Amino-4,6-dimethylpyridine | 3-Formyl-5-methyl-6-azaindole | 58 |

| 3 | 5-Bromo-3-amino-4-methylpyridine | 5-Bromo-3-formyl-6-azaindole | 71 |

Experimental Protocol: Synthesis of 3-Formyl-6-azaindole

Materials:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

N,N-Dimethylformamide (DMF) (as solvent and reagent)

-

Sodium carbonate solution (saturated)

Procedure:

-

To a flask containing DMF, POCl₃ is added dropwise at 0 °C with stirring.

-

After the formation of the Vilsmeier reagent, this compound is added portion-wise.

-

The reaction mixture is then heated and stirred. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured into a mixture of ice and saturated sodium carbonate solution to neutralize the excess acid.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

While specific examples of palladium-catalyzed cross-coupling reactions directly on the C-H bonds of this compound are not extensively documented in the reviewed literature, the functionalization of its halogenated derivatives is a highly viable and powerful strategy to introduce molecular diversity. The amino group can direct ortho-lithiation or be used to install directing groups for C-H activation, while the pyridine ring can be halogenated at various positions to provide handles for cross-coupling.

The general workflow for a Suzuki-Miyaura cross-coupling reaction, a widely used C-C bond-forming reaction, is illustrated below. This can be adapted for other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination.

Caption: General workflow for a Suzuki-Miyaura cross-coupling.

Potential Cross-Coupling Reactions of Halogenated this compound

The following table outlines potential cross-coupling reactions that could be applied to halogenated derivatives of this compound, based on established methodologies for similar pyridine systems.

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl substituted this compound |

| Heck | Alkenes | Alkenyl substituted this compound |

| Sonogashira | Terminal Alkynes | Alkynyl substituted this compound |

| Buchwald-Hartwig | Amines, Amides | Amino/Amido substituted this compound |

| C-H Arylation | Aryl Halides | Direct arylation at specific C-H bonds |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound (Hypothetical)

Materials:

-

Halogenated this compound (e.g., 2-chloro-3-amino-4-methylpyridine) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

A mixture of the halogenated this compound, arylboronic acid, palladium catalyst, and base in the chosen solvent system is degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction mixture is heated to the required temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired coupled product.

Future Outlook: Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. While specific applications to this compound are still emerging, the electronic properties of the aminopyridine scaffold make it a promising substrate for such transformations. Reactions such as C-H functionalization, alkylation, and arylation, initiated by single-electron transfer (SET) processes, could provide novel pathways for the derivatization of this compound. Researchers are encouraged to explore the reactivity of this versatile building block under various photoredox conditions to unlock new synthetic possibilities.

Conclusion

The reactivity of this compound is being explored beyond its traditional role, with the development of novel reactions such as the electrophilic [4+1]-cyclization offering efficient and scalable routes to valuable heterocyclic structures. While the application of modern cross-coupling and photoredox catalysis methodologies to this specific substrate is an area ripe for further investigation, the foundational knowledge of these reactions on similar pyridine systems provides a strong basis for future synthetic innovations. This guide serves as a starting point for researchers to harness the expanding chemical potential of this compound in the pursuit of new molecules for drug discovery and materials science.

References

Spectroscopic and Computational Characterization of 3-Amino-4-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-picoline, also known as 4-methylpyridin-3-amine, is a substituted pyridine (B92270) derivative of interest in medicinal chemistry and drug development. A thorough understanding of its molecular structure and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the spectroscopic and computational characterization of 3-amino-4-picoline, presenting available data in a structured format, outlining detailed experimental protocols, and visualizing key analytical workflows. While comprehensive experimental and computational studies specifically focused on 3-amino-4-picoline are limited in the public domain, this guide synthesizes available information and provides methodologies for its detailed characterization.

Molecular Structure

IUPAC Name: 4-methylpyridin-3-amine Synonyms: 3-Amino-4-picoline CAS Number: 3430-27-1[1] Molecular Formula: C₆H₈N₂[1] Molecular Weight: 108.14 g/mol [1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the structural features of 3-amino-4-picoline. This section details the expected characteristics based on Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within the molecule.

Table 1: Predicted Vibrational Frequencies and Assignments for 3-Amino-4-picoline

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium-Strong | Characteristic of the primary amine group. |

| 3100 - 3000 | Aromatic C-H stretching | Medium | Vibrations of the C-H bonds on the pyridine ring. |

| 2980 - 2850 | Aliphatic C-H stretching | Medium | Vibrations of the C-H bonds in the methyl group. |

| 1650 - 1580 | N-H bending (scissoring) | Strong | Deformation vibration of the amine group. |

| 1600 - 1450 | C=C and C=N ring stretching | Strong | Vibrations of the pyridine ring. |

| 1470 - 1430 | CH₃ asymmetric bending | Medium | Deformation vibration of the methyl group. |

| 1380 - 1360 | CH₃ symmetric bending | Weak | Deformation vibration of the methyl group. |

| 1300 - 1200 | C-N stretching | Medium-Strong | Stretching vibration of the bond between the amino group and the pyridine ring. |

| 900 - 650 | Aromatic C-H out-of-plane bending | Strong | Characteristic bending vibrations of the substituted pyridine ring. |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups and aromatic structures. Experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-4-picoline

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.0 | s | 1H | Proton on the pyridine ring adjacent to the nitrogen. |

| H-5 | ~7.0 | d | 1H | Proton on the pyridine ring coupled to H-6. |

| H-6 | ~7.8 | d | 1H | Proton on the pyridine ring coupled to H-5. |

| -NH₂ | ~4.5 | br s | 2H | Protons of the amino group. |

| -CH₃ | ~2.2 | s | 3H | Protons of the methyl group. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| C-2 | ~145 | Carbon adjacent to the ring nitrogen. | ||

| C-3 | ~135 | Carbon bearing the amino group. | ||

| C-4 | ~140 | Carbon bearing the methyl group. | ||

| C-5 | ~123 | Carbon on the pyridine ring. | ||

| C-6 | ~148 | Carbon on the pyridine ring. | ||

| -CH₃ | ~18 | Carbon of the methyl group. |

Note: Predicted chemical shifts are estimates and can be influenced by the solvent and the magnetic field strength of the NMR instrument. Experimental verification is necessary for precise assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 3-amino-4-picoline, absorption bands are expected in the UV region due to π → π* and n → π* transitions within the substituted pyridine ring.[2]

Table 3: Predicted UV-Vis Absorption Maxima for 3-Amino-4-picoline

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Solvent |

| ~240 | High | π → π | Ethanol |

| ~280 | Medium | π → π | Ethanol |

| ~320 | Low | n → π* | Ethanol |

Note: The position and intensity of absorption bands are highly dependent on the solvent used.

Computational Analysis

Theoretical calculations using methods like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 3-amino-4-picoline.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.[3]

Table 4: Predicted Frontier Molecular Orbital Properties of 3-Amino-4-picoline

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: These values are estimates based on typical DFT calculations for similar aromatic amines and can vary with the level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It can reveal hyperconjugative interactions and delocalization of electron density. For 3-amino-4-picoline, NBO analysis would likely show significant delocalization of the nitrogen lone pair of the amino group into the π-system of the pyridine ring.

Mulliken Population Analysis

Mulliken population analysis provides an estimation of the partial atomic charges, which can be used to identify electrophilic and nucleophilic sites within the molecule.[3]

Table 5: Predicted Mulliken Atomic Charges for 3-Amino-4-picoline

| Atom | Predicted Charge (a.u.) |

| N (pyridine ring) | Negative |

| N (amino group) | Negative |

| C atoms (pyridine ring) | Variable (some positive, some negative) |

| H atoms | Positive |

Note: Mulliken charges are highly dependent on the basis set used in the calculation and should be interpreted qualitatively.

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of 3-amino-4-picoline are provided below. These are generalized procedures that can be adapted based on available instrumentation.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of 3-amino-4-picoline with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups.

FT-Raman Spectroscopy

-

Sample Preparation: Place a small amount of crystalline 3-amino-4-picoline in a glass capillary tube or an aluminum sample holder.

-

Data Acquisition: Acquire the FT-Raman spectrum using a Nd:YAG laser (1064 nm) as the excitation source.

-

Data Analysis: Analyze the Raman shifts and assign the bands to the molecular vibrations.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-amino-4-picoline in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective protons and carbons in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 3-amino-4-picoline in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelengths of maximum absorption (λmax) and calculate the molar absorptivity (ε).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and computational characterization of a chemical compound like 3-amino-4-picoline.

Caption: Experimental and computational workflow for the characterization of 3-Amino-4-picoline.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and computational characteristics of 3-amino-4-picoline. While specific experimental data is not extensively available in the literature, the presented predictive data, based on established principles and data from similar compounds, offers valuable guidance for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for the comprehensive analysis of this and related molecules, facilitating further research and development in medicinal chemistry. The application of these analytical techniques is essential for building a complete profile of 3-amino-4-picoline, which is a prerequisite for its potential application in drug design and development.

References

Physical and chemical properties of 4-Methyl-3-pyridinamine

An In-depth Technical Guide to 4-Methyl-3-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-pyridinamine, also commonly known as 3-Amino-4-methylpyridine or 3-Amino-4-picoline, is a heterocyclic aromatic amine with the chemical formula C₆H₈N₂.[1][2][3] It serves as a crucial building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][4] Its structure, featuring a pyridine (B92270) ring substituted with both an amino and a methyl group, imparts a unique reactivity profile that makes it a versatile reagent for creating more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key safety information, tailored for professionals in research and development.

Chemical and Physical Properties

The properties of 4-Methyl-3-pyridinamine have been characterized through various analytical methods. The following tables summarize its key identifiers and physicochemical data.

General Identifiers

| Identifier | Value | Reference |

| CAS Number | 3430-27-1 | [3] |

| Molecular Formula | C₆H₈N₂ | [1][3] |

| Molecular Weight | 108.14 g/mol | [3][5] |

| Synonyms | This compound, 3-Amino-4-picoline, 4-Methylpyridin-3-amine | [1][2][6] |

| InChI Key | IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Form | Powder, Crystalline Solid | [2] |

| Color | White to Brown, Colorless to pale yellow | [2][5][7] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 102-107 °C | [7] |

| Boiling Point | 254 °C (at 760 Torr) | [2] |

| 261.3 °C (Estimated) | [5] | |

| Density | 1.0275 (estimate) | [2][7] |

| pKa | 6.83 ± 0.18 (Predicted) | [2][7] |

| pH | 6 to 7 (16g/l water @ 20°C) | [5] |

| Vapor Pressure | 0.0116 mmHg at 25°C | [2] |

| 0.144 mmHg at 25°C (Estimated) | [5] | |

| Flash Point | 135.8 ± 9.0 °C (Estimated) | [5] |

| Refractive Index | 1.5560 (estimate) | [2][7] |

Solubility and Stability

| Property | Description | Reference |

| Solubility | Soluble in water, Chloroform, Ethyl Acetate, Methanol. | [2][7] |

| Stability | Stable under normal conditions. Keep in a dark place under an inert atmosphere. | [2][7] |

| Sensitivity | Hygroscopic. | [2][7] |

Spectral Data

Spectral analysis is critical for the structural confirmation of 4-Methyl-3-pyridinamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectral data are available for related structures, which can be used as a reference for spectral assignment.[8][9][10]

-

Infrared (IR) Spectroscopy : IR spectra are available from various databases, helping to identify characteristic functional group vibrations.[11]

-

Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[12]

Chemical Properties and Reactivity

4-Methyl-3-pyridinamine is a versatile chemical intermediate.[2] The amino group at the 3-position and the pyridine ring structure allow it to undergo a variety of chemical transformations.

-

Nucleophilic Substitution : The amino group is a potent nucleophile, readily participating in reactions.

-

Acylation and Alkylation : The amino group can be easily acylated or alkylated to form corresponding amides or secondary/tertiary amines.[2]

-

Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor, Nevirapine.[13]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of 4-Methyl-3-pyridinamine.

Synthesis of 4-Methyl-3-pyridinamine via Bromination and Amination

A common and effective method for synthesizing 4-Methyl-3-pyridinamine starts from 4-methylpyridine (B42270) (4-picoline).[14] The process involves the bromination of the pyridine ring followed by a nucleophilic substitution with ammonia (B1221849).

Step 1: Synthesis of 3-Bromo-4-methylpyridine

-

Charge a reaction vessel with 720 mL of 20% fuming sulfuric acid and 140 g of 4-methylpyridine.[14]

-

Heat the mixture to 160°C.

-